molecular formula C9H12N2O2S B1517355 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 180403-13-8

2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1517355
CAS No.: 180403-13-8
M. Wt: 212.27 g/mol
InChI Key: JIYHGZWZWANYAV-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid” is a compound that has a molecular weight of 212.27 . It is also known by its IUPAC name "2-(1-piperidinyl)-1,3-thiazole-4-carboxylic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H12N2O2S/c12-8(13)7-6-14-9(10-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13)" . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid and its derivatives have been explored in various chemical syntheses and biological studies. For example, derivatives of piperidine substituted benzothiazole were synthesized, demonstrating applications in the development of novel compounds with potential antibacterial and antifungal activities. The synthesis involved reactions with ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine, leading to compounds that showed significant biological activities (Shafi, Rajesh, & Senthilkumar, 2021).

Biological Applications

The synthesis of new piperidine substituted benzothiazole derivatives reveals their biological relevance, with certain compounds exhibiting good antibacterial and antifungal properties. This suggests their potential use in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Antimicrobial Activity

Further research into pyridine derivatives, including those related to this compound, has demonstrated variable and modest activity against bacteria and fungi, indicating the potential for these compounds in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).

Anticancer Potential

Some derivatives, such as those incorporating the piperidinyl moiety into 1,3,4-oxadiazole hybrids, were evaluated for their anticancer properties. These studies found certain compounds to have low IC50 values, suggesting strong anticancer activity compared to reference drugs, highlighting their potential as anticancer agents (Rehman et al., 2018).

Protease Inhibition

Compounds containing the piperidinyl moiety have also been identified as potent protease inhibitors, showing significant inhibitory activity against enzymes like factor Xa and thrombin, with IC50 values as low as 0.048 microM. This suggests their potential application in therapeutic areas where protease inhibition is beneficial (Adang et al., 1999).

Properties

IUPAC Name

2-piperidin-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-8(13)7-6-10-9(14-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHGZWZWANYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652779
Record name 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180403-13-8
Record name 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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